Molecular structure and stereochemistry of N-Boc-2-methoxy-D-homophenylalanine
Molecular structure and stereochemistry of N-Boc-2-methoxy-D-homophenylalanine
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of N-Boc-2-methoxy-D-homophenylalanine
Introduction
Non-proteinogenic amino acids are critical architectural components in modern medicinal chemistry, offering pathways to novel peptides and peptidomimetics with enhanced stability, unique conformational properties, and tailored biological activity. Among these, N-Boc-2-methoxy-D-homophenylalanine stands out as a sophisticated building block. This guide provides a comprehensive technical examination of its molecular structure and stereochemical intricacies, intended for researchers, scientists, and drug development professionals. We will dissect the molecule's constituent parts, explore its three-dimensional nature, and detail the analytical methodologies essential for its unambiguous characterization. The principles and protocols discussed herein are foundational for ensuring the quality, purity, and stereochemical integrity of this and similar compounds in a research and development setting.
Part 1: Elucidation of the Molecular Architecture
The structure of N-Boc-2-methoxy-D-homophenylalanine is best understood by examining its three primary components: the D-homophenylalanine core, the N-terminal Boc protecting group, and the methoxy substituent on the aromatic ring.
The Core Scaffold: D-Homophenylalanine
Homophenylalanine is a homolog of the proteinogenic amino acid phenylalanine, distinguished by the insertion of an additional methylene (-CH₂) group into its side chain.[1][2] This extension from a benzyl to a phenethyl side chain provides greater conformational flexibility and alters the spatial presentation of the aromatic ring, which can be pivotal for molecular recognition and binding interactions in biological systems.[1]
The stereochemistry is defined by the "D" configuration at the alpha-carbon (Cα), the chiral center adjacent to the carboxyl group. According to the Cahn-Ingold-Prelog (CIP) priority rules, with the amino group, carboxyl group, side chain, and hydrogen atom attached to Cα, the D-configuration signifies a specific spatial arrangement that is the enantiomer of the more common naturally occurring L-amino acids.
Defining Substituents: Functionality and Protection
N-terminal Protection: The tert-Butoxycarbonyl (Boc) Group The amino group of D-homophenylalanine is protected by a tert-butoxycarbonyl (Boc) group. This is a common protecting group in peptide synthesis, introduced to prevent the nucleophilic amine from participating in unwanted side reactions during subsequent coupling steps.[3][4] The Boc group is valued for its stability under a wide range of conditions and its clean, acid-labile removal. Its bulky tert-butyl component also influences the molecule's solubility and conformational preferences.[5]
Aromatic Substitution: The 2-Methoxy Group A methoxy (-OCH₃) group is positioned at the ortho (2-position) of the phenyl ring.[6] This substitution has significant electronic and steric implications. Electronically, the methoxy group is an electron-donating group, which can influence the reactivity of the aromatic ring and its potential to engage in π-stacking or cation-π interactions. Sterically, its presence at the ortho position can restrict the rotation of the phenyl ring, further influencing the molecule's overall conformation.
The Assembled Molecular Structure
The complete structure combines these elements into (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-(2-methoxyphenyl)butanoic acid. The molecule possesses a single defined chiral center at the α-carbon, giving it its D-enantiomeric identity.
Part 2: Stereochemistry and Analytical Validation
The biological and pharmacological activity of chiral molecules is inextricably linked to their three-dimensional structure. Therefore, rigorous confirmation of stereochemical integrity is a non-negotiable aspect of quality control in drug development.[7][8]
The Criticality of the α-Carbon Chiral Center
The D-configuration at the α-carbon is the primary determinant of the molecule's stereochemical identity. In the context of peptide synthesis, using the D-enantiomer introduces a non-natural configuration that can dramatically alter the resulting peptide's secondary structure (e.g., promoting turns or disrupting helices) and, crucially, can confer resistance to enzymatic degradation by proteases, which are typically specific for L-amino acid residues. This is a key strategy for enhancing the in vivo half-life of peptide-based therapeutics.
Overall Characterization Workflow
A multi-technique approach is required to fully characterize the molecule, from initial structural confirmation to final purity assessment. The workflow ensures that the identity, structure, stereochemistry, and purity are all validated against established standards.
Part 3: Spectroscopic and Crystallographic Characterization Protocols
This section details the primary analytical techniques used to confirm the structure and stereochemistry of N-Boc-2-methoxy-D-homophenylalanine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the molecular structure in solution.[9] A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments allows for the unambiguous assignment of all atoms and confirms the covalent bonding framework.
Expected ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the anticipated chemical shifts based on the analysis of similar Boc-protected amino acids and substituted aromatics.[5][9][10][11] Actual values may vary slightly based on solvent and concentration.
Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Boc (-C(CH₃)₃) | ~1.45 | Singlet (s) |
| Methoxy (-OCH₃) | ~3.85 | Singlet (s) |
| Side Chain β-CH₂ | ~2.10 - 2.30 | Multiplet (m) |
| Side Chain γ-CH₂ | ~2.70 - 2.90 | Multiplet (m) |
| α-CH | ~4.40 - 4.60 | Multiplet (m) |
| Amide NH | ~5.10 - 5.30 | Doublet (d) |
| Aromatic CHs | ~6.80 - 7.30 | Multiplet (m) |
Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Assignment | Expected Chemical Shift (ppm) |
|---|---|
| Boc (-C (CH₃)₃) | ~28.3 |
| Methoxy (-OC H₃) | ~55.2 |
| Side Chain β-C H₂ | ~30-32 |
| Side Chain γ-C H₂ | ~34-36 |
| α-C H | ~53-55 |
| Boc C (CH₃)₃ | ~80.0 |
| Aromatic C Hs | ~110 - 130 |
| Aromatic Quaternary C s | ~135, ~157 |
| Boc C =O | ~155.5 |
| Carboxyl C =O | ~175.0 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Data Acquisition: Acquire spectra on a high-field NMR spectrometer (≥400 MHz).
-
¹H NMR: Acquire with 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire with 1024-4096 scans, a spectral width of 200-250 ppm, and a relaxation delay of 2 seconds.
-
2D gCOSY & gHSQC: Acquire with standard instrument parameters to establish ³JHH and ¹JCH correlations, respectively.
-
-
Data Processing: Process the data (Fourier transform, phase correction, and baseline correction) using appropriate software. Integrate ¹H signals and assign all peaks based on chemical shifts, multiplicities, and 2D correlations.
X-ray Crystallography
For a definitive and unambiguous determination of stereochemistry in the solid state, single-crystal X-ray diffraction is the gold standard.[1][12] This technique provides precise coordinates of each atom in the crystal lattice, allowing for the absolute confirmation of the D-configuration at the α-carbon, as well as detailed information on bond lengths, bond angles, and intermolecular packing forces.
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals suitable for diffraction (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution, solvent layering, or vapor diffusion. A range of solvents should be screened (e.g., ethyl acetate/hexanes, methanol/water).
-
Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the atoms. Refine the atomic positions and thermal parameters against the experimental data until convergence is reached. The final refined structure will yield an absolute configuration assignment (e.g., via the Flack parameter).
Chiral High-Performance Liquid Chromatography (HPLC)
While NMR and X-ray crystallography confirm the structure, chiral HPLC is the primary method for quantifying its enantiomeric purity (or enantiomeric excess, ee).[7][8] The technique separates the D- and L-enantiomers, allowing for the detection of even trace amounts of the undesired L-isomer.
Methodology: Direct vs. Indirect Analysis
-
Direct Methods: Employ a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. CSPs based on macrocyclic glycopeptides or crown ethers are particularly effective for separating underivatized or Boc-protected amino acids.[8][13]
-
Indirect Methods: Involve derivatizing the amino acid with a chiral reagent to form diastereomers. These diastereomers can then be separated on a standard achiral stationary phase (e.g., C18).[7][14] While effective, this adds a reaction step and potential for analytical error.
Experimental Protocol: Chiral HPLC Analysis (Direct Method)
-
System Preparation: Use an HPLC system equipped with a suitable chiral column (e.g., Astec CHIROBIOTIC® T or Regis ChiroSil®). Equilibrate the column with the mobile phase (e.g., an isocratic mixture of methanol/water with a perchloric acid modifier) until a stable baseline is achieved.
-
Standard Preparation: Prepare a standard solution of the racemic (D/L) compound to determine the retention times of both enantiomers.
-
Sample Preparation: Prepare a solution of the N-Boc-2-methoxy-D-homophenylalanine sample at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Analysis: Inject equal volumes of the standard and sample solutions. Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Data Interpretation: Identify the peaks corresponding to the D- and L-enantiomers from the standard run. In the sample chromatogram, integrate the area of both peaks. Calculate the enantiomeric excess using the formula: % ee = [ (Area_D - Area_L) / (Area_D + Area_L) ] × 100.
Part 4: Synthetic Context and Applications
N-Boc-2-methoxy-D-homophenylalanine is not a naturally occurring compound; it is produced via multi-step chemical synthesis.[15][16] The synthesis typically involves creating the homophenylalanine backbone and then introducing the Boc protecting group, often using di-tert-butyl dicarbonate (Boc₂O).[4]
Its primary application lies in the solid-phase or solution-phase synthesis of peptides.[17] As a building block, it is used to construct peptidomimetics and other complex molecules for drug discovery. Homophenylalanine derivatives are key components in angiotensin-converting enzyme (ACE) inhibitors, which are widely used to treat hypertension.[18][19] The unique structural and stereochemical features of this compound allow for the design of novel therapeutics with improved efficacy, selectivity, and metabolic stability.
Conclusion
The molecular structure and stereochemistry of N-Boc-2-methoxy-D-homophenylalanine are defined by a unique combination of a non-proteinogenic D-amino acid core, a crucial N-terminal protecting group, and an electronically active aromatic substituent. Its proper characterization is paramount and relies on a synergistic application of advanced analytical techniques. NMR spectroscopy serves to confirm the covalent structure, X-ray crystallography provides definitive proof of absolute stereochemistry, and chiral HPLC quantifies the enantiomeric purity. A thorough understanding and rigorous application of these methodologies are essential for any researcher utilizing this versatile building block in the pursuit of novel therapeutic agents.
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